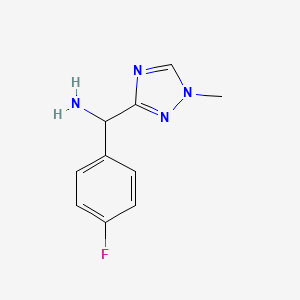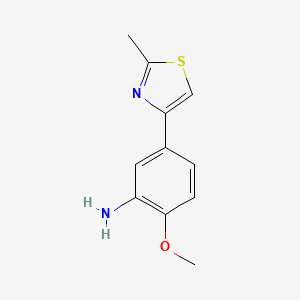
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetra-O-acetil-3-desoxi-3-fluoro-alfa-D-glucopiranosa es un derivado de carbohidrato sintético. Se caracteriza por la presencia de grupos acetilo en las posiciones 1, 2, 4 y 6, y un átomo de flúor que reemplaza un grupo hidroxilo en la posición 3 del anillo de glucopiranosa.
Métodos De Preparación
La síntesis de 1,2,4,6-Tetra-O-acetil-3-desoxi-3-fluoro-alfa-D-glucopiranosa típicamente involucra múltiples pasos. Un método común incluye la acetilación de 3-desoxi-3-fluoro-alfa-D-glucopiranosa utilizando anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la acetilación selectiva en las posiciones deseadas . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
1,2,4,6-Tetra-O-acetil-3-desoxi-3-fluoro-alfa-D-glucopiranosa puede someterse a varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de flúor en la posición 3 puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Hidrólisis: Los grupos acetilo pueden ser hidrolizados para producir los correspondientes grupos hidroxilo.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque se requieren condiciones y reactivos específicos para estas transformaciones.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y catalizadores específicos que facilitan las transformaciones deseadas. Los principales productos formados dependen del tipo de reacción y las condiciones empleadas .
Aplicaciones en Investigación Científica
1,2,4,6-Tetra-O-acetil-3-desoxi-3-fluoro-alfa-D-glucopiranosa tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de carbohidratos más complejos.
Biología: El compuesto se puede utilizar para estudiar el metabolismo de los carbohidratos y las interacciones enzimáticas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especializados
Aplicaciones Científicas De Investigación
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
El mecanismo de acción de 1,2,4,6-Tetra-O-acetil-3-desoxi-3-fluoro-alfa-D-glucopiranosa implica su interacción con objetivos moleculares específicos. Los grupos acetilo y el átomo de flúor juegan papeles cruciales en la determinación de la reactividad y la afinidad de unión del compuesto. Las vías involucradas pueden incluir hidrólisis enzimática, donde se eliminan los grupos acetilo, y posteriores interacciones con moléculas biológicas .
Comparación Con Compuestos Similares
1,2,4,6-Tetra-O-acetil-3-desoxi-3-fluoro-alfa-D-glucopiranosa se puede comparar con otros derivados de glucopiranosa acetilados, tales como:
- 2-Acetamido-1,3,4,6-tetra-O-acetil-2-desoxi-beta-D-glucopiranosa
- 1,3,4,6-Tetra-O-acetil-2-azido-2-desoxi-beta-D-glucopiranosa
- 1,3,4,6-Tetra-O-acetil-2-amino-2-desoxi-beta-D-glucopiranosa
La singularidad de 1,2,4,6-Tetra-O-acetil-3-desoxi-3-fluoro-alfa-D-glucopiranosa radica en la presencia del átomo de flúor, que imparte propiedades químicas y reactividad distintas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C14H19FO9 |
|---|---|
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1 |
Clave InChI |
LIPVVBXVHVLOLU-ITGHMWBKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11782175.png)
![3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11782182.png)
![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)

![(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)



![tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11782237.png)
![3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11782240.png)
